molecular formula C23H15NO5 B2941259 N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 681169-99-3

N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No. B2941259
CAS RN: 681169-99-3
M. Wt: 385.375
InChI Key: YRIHWDCHOWDELZ-UHFFFAOYSA-N
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Description

N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, also known as DIBA, is a chemical compound that has gained significant attention in the field of scientific research. DIBA has been studied extensively due to its unique chemical structure and potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Organic Synthesis and C-H Bond Functionalization

SR-01000906773 possesses an N, O-bidentate directing group , which is potentially suitable for metal-catalyzed C-H bond functionalization reactions . This application is crucial in organic synthesis as it allows for the modification of inert C-H bonds without the need for prefunctionalized reagents, thereby reducing waste and saving materials. The compound’s ability to act as a directing group can lead to the formation of cyclometallated complexes, which are essential for site-selective C-H bond activation.

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of 2-(N-Benzoylimino)-N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)Thiazoles . These heterocyclic compounds are of interest due to their wide range of biological properties, including potential use as muscarinic agonists and in antifungal, hypolipidemic, antidiabetic, anti-inflammatory, analgesic, and anti-schistosomiasis compounds.

Antimicrobial Activity

SR-01000906773 derivatives have shown antibacterial activity against Mycobacterium luteum . The compound’s structure allows for the synthesis of new amino-acid derivatives of 9,10-anthraquinone, which have been experimentally tested and demonstrated antimicrobial actions.

Chelation-Assisted Reactions

Due to its bidentate directing group, SR-01000906773 can promote the formation of cyclometallated complexes through chelation-assistance . This is particularly important in reactions where the thermodynamic stability of such complexes determines the site-selectivity of C-H bond cleavage.

Green Chemistry Applications

The compound’s role in facilitating C-H bond functionalization aligns with the principles of green chemistry . By avoiding the use of prefunctionalized materials and enabling more efficient synthesis routes, SR-01000906773 contributes to environmentally benign approaches in chemical science.

Development of Hybrid Structures

The anthraquinone derivatives of SR-01000906773 are being explored for creating hybrid structures that combine anthraquinone and thiazole ring systems . These structures are motivated by the pronounced biological properties of both components and their potential in developing new therapeutic agents.

properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15NO5/c25-21-14-5-1-2-6-15(14)22(26)17-11-13(9-10-16(17)21)24-23(27)20-12-28-18-7-3-4-8-19(18)29-20/h1-11,20H,12H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIHWDCHOWDELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxoanthracen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

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